molecular formula C10H9FN2O B13979230 7-Fluoro-6-methoxyquinolin-4-amine

7-Fluoro-6-methoxyquinolin-4-amine

Cat. No.: B13979230
M. Wt: 192.19 g/mol
InChI Key: UZEKGQZKFYJKKO-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

7-fluoro-6-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9FN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13)

InChI Key

UZEKGQZKFYJKKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1F)N

Origin of Product

United States

Contextual Significance of the Quinoline Scaffold in Medicinal Chemistry Research

The quinoline (B57606) ring system, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its versatile nature allows for a wide range of pharmacological activities, making it a key component in drug discovery. nih.govfrontiersin.org Quinoline derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govorientjchem.org The ability to functionalize the quinoline core at various positions enables the development of new derivatives with improved therapeutic properties. frontiersin.orgbohrium.com This has led to the creation of a multitude of quinoline-based drugs for treating various diseases. nih.gov

General Overview of 4 Aminoquinoline Derivatives in Chemical Biology and Drug Discovery

Among the diverse quinoline (B57606) derivatives, those with an amino group at the 4-position have gained considerable attention. wikipedia.orgnih.gov The 4-aminoquinoline (B48711) structure is famously the backbone of antimalarial drugs like chloroquine (B1663885) and amodiaquine. wikipedia.org These compounds are effective against the erythrocytic stages of plasmodial infections. wikipedia.org The development of resistance to existing antimalarial drugs has spurred further research into novel 4-aminoquinoline derivatives. nih.govrsc.org

Beyond malaria, these derivatives have been explored for a range of other therapeutic applications, including as anti-inflammatory, antibacterial, and antiviral agents. wikipedia.org Their diverse biological activities have made them a significant area of focus in medicinal chemistry. nih.gov

Research Trajectory and Importance of the 7 Fluoro 6 Methoxyquinolin 4 Amine Scaffold

Strategies for Quinoline Core Construction

The formation of the quinoline ring system is the foundational step in synthesizing this compound and its analogs. This is achieved through various classical and modern synthetic protocols.

Classical Quinoline Synthesis Protocols

Several named reactions have long been the cornerstones of quinoline synthesis, each offering a distinct pathway to the bicyclic heteroaromatic system. jptcp.comnih.gov These methods typically involve the condensation of anilines with other reagents, followed by cyclization. nih.gov

Key classical methods include:

Combes/Conrad-Limpach Synthesis: This method involves the reaction of an arylamine with a β-diketone or β-ketoester. nih.govresearchgate.net The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the quinoline ring. nih.gov The Conrad-Limpach variation specifically utilizes β-ketoesters to produce 4-hydroxyquinoline (B1666331) derivatives. jptcp.commdpi.com The reaction often requires high temperatures, and the use of high-boiling point solvents can improve yields. mdpi.comnih.gov

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves reacting an aniline (B41778) with glycerol, a strong acid, and an oxidizing agent to form a quinoline. nih.gov A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds in place of glycerol. jptcp.comnih.gov

Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system. jptcp.com

Gould-Jacobs Reaction: This thermal cyclization method is a significant route to the quinolin-4-one backbone. mdpi.com It involves the reaction of an aniline with an alkoxymethylenemalonate, followed by heating to induce cyclization. ucsf.edu

These classical methods, while foundational, have been continually modified with the introduction of greener protocols, such as the use of transition metal mediators and ultrasound irradiation, to improve efficiency and environmental friendliness. nih.gov

Preparation of Halogenated and Alkoxylated Quinoline Intermediates

To synthesize this compound, it is essential to start with or create a quinoline intermediate that is appropriately substituted with fluorine and methoxy groups. This often involves the use of substituted anilines as starting materials in the classical quinoline syntheses. For instance, a substituted aniline can be condensed with methoxymethylene Meldrum's acid to form the ene-amine precursor, which then cyclizes. ucsf.edu

The preparation of 4-chloro-7-fluoro-6-methoxyquinoline (B2815095) is a key step, as the chlorine at the 4-position serves as a leaving group for the subsequent introduction of the amino group. biosynth.com This halogenated intermediate can be synthesized, and its reaction with nitric and sulfuric acid leads to the corresponding quinolines. biosynth.com The synthesis of various ring-substituted 4-hydroxyquinolines can be achieved through a two-step method, which can then be converted to the corresponding 4-chloroquinolines. ucsf.eduuky.edu

Introduction of the 4-Amino Functionality

Once the substituted quinoline core is in place, the next critical step is the introduction of the amino group at the 4-position. This is most commonly achieved through nucleophilic aromatic substitution or reductive amination.

Nucleophilic Aromatic Substitution (S_NAr) Reactions with Amines

The most prevalent method for synthesizing 4-aminoquinolines is the direct coupling of a 4-chloroquinoline (B167314) with an amine substrate via a nucleophilic aromatic substitution (S_NAr) reaction. frontiersin.orgnih.gov In this reaction, the electron-poor carbon at the 4-position of the quinoline ring is attacked by the amine nucleophile, leading to the displacement of the chlorine atom. frontiersin.orgmasterorganicchemistry.com

The reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline ring itself. The reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and ultrasound. frontiersin.orgnih.gov Microwave-assisted synthesis has been shown to be effective, often leading to good yields in shorter reaction times. nih.gov The choice of solvent, such as DMSO, ethanol, or acetonitrile, and the use of a base can significantly influence the reaction outcome. nih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines under microwave conditions in DMSO has been reported to give good yields. nih.gov

The S_NAr reaction is versatile and can accommodate a wide range of primary and secondary amines. frontiersin.orgnih.gov This allows for the synthesis of a diverse library of 4-aminoquinoline (B48711) derivatives. nih.gov

Reductive Amination Approaches

Reductive amination offers an alternative route to introduce the 4-amino functionality. This method typically involves the reaction of a 4-oxoquinoline or a related derivative with an amine in the presence of a reducing agent. While direct reductive amination of a 4-oxoquinoline can be challenging, indirect methods have been developed.

One such approach involves a two-step sequential reductive amination process. nih.gov This allows for the introduction of two different substituents on the amine nitrogen, providing a high degree of molecular diversity. nih.gov The process starts with a primary amine which is first reacted with an aldehyde to form an imine, followed by reduction with a reducing agent like sodium borohydride. nih.gov This sequence can then be repeated with a different aldehyde to generate a tertiary amine. nih.gov Careful control of reaction conditions is necessary to avoid the formation of undesired side products. nih.gov

Another strategy involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines. frontiersin.orgnih.gov This method has been successfully used to synthesize known antimalarial drugs in good yields. frontiersin.orgnih.gov

Regioselective Functionalization at Positions 6 and 7

Achieving regioselective functionalization at the C6 and C7 positions of the quinoline ring is a significant challenge due to the electronic similarity of these positions. researchgate.net However, various strategies have been developed to introduce substituents like fluorine and methoxy groups at these specific locations.

The most straightforward approach is to start the quinoline synthesis with an aniline that already contains the desired substituents at the corresponding positions. For example, using a 3-fluoro-4-methoxyaniline (B107172) in a classical quinoline synthesis would directly lead to a 7-fluoro-6-methoxyquinoline (B1456882) core.

Direct C-H functionalization using transition metal catalysis has emerged as a powerful tool for the regioselective modification of quinolines. nih.govmdpi.com While functionalization at the C2 and C8 positions is more common due to the directing effect of the nitrogen atom, methods for C6 and C7 functionalization are being developed. researchgate.netnih.gov These methods often rely on the design of specific ligands or directing groups to achieve the desired regioselectivity. researchgate.net For instance, the use of quinoline N-oxides can direct functionalization to different positions. mdpi.comnih.gov

The table below summarizes some of the key synthetic strategies and their characteristics.

Synthetic Strategy Description Key Features References
Combes/Conrad-Limpach Synthesis Condensation of an arylamine with a β-diketone or β-ketoester followed by cyclization.Forms the quinoline core; often requires high temperatures. nih.gov, researchgate.net, mdpi.com
Gould-Jacobs Reaction Thermal cyclization of an aniline with an alkoxymethylenemalonate.Leads to 4-quinolinone backbone. mdpi.com
Nucleophilic Aromatic Substitution (S_NAr) Reaction of a 4-chloroquinoline with an amine.Common method for introducing the 4-amino group; can be accelerated by microwave irradiation. frontiersin.org, nih.gov, masterorganicchemistry.com
Reductive Amination Reaction of a quinoline precursor with an amine and a reducing agent.Can be performed sequentially to introduce diverse substituents on the amine. nih.gov
C-H Functionalization Direct introduction of functional groups onto the quinoline ring using transition metal catalysts.Enables regioselective functionalization, though C6 and C7 can be challenging. nih.gov, researchgate.net, mdpi.com

Methods for Introduction of Fluoro Group at Position 7

The introduction of a fluorine atom at the C7 position of the quinoline ring can be achieved through several synthetic strategies. One common approach involves starting with an aniline precursor that already contains the fluorine atom at the desired position. For instance, a substituted aniline can be subjected to cyclization reactions, such as the Conrad-Limpach or Gould-Jacobs reactions, to construct the quinoline scaffold with the fluorine atom pre-installed.

Methodologies for Introduction of Methoxy Group at Position 6

The methoxy group at the C6 position is typically introduced by utilizing a starting material that already bears this functionality, such as a methoxy-substituted aniline. For example, 4-fluoro-3-methoxyaniline (B1304784) can serve as a precursor, which upon cyclization, would yield a quinoline with the desired 7-fluoro-6-methoxy substitution pattern.

Alternatively, a hydroxyl group at the C6 position can be methylated. This O-methylation is a standard transformation in organic synthesis and can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base.

A key intermediate, 7-Fluoro-6-methoxyquinolin-4(1H)-one, is also a valuable precursor. chemenu.com This quinolinone can be synthesized and subsequently converted to the 4-amino derivative. The formation of such quinolinones often involves the cyclization of an appropriately substituted N-phenyl-β-ketoamide.

Advanced Derivatization and Scaffold Modification of this compound

The this compound scaffold serves as a versatile platform for further chemical exploration to modulate biological activity, improve pharmacokinetic properties, and explore new chemical space. nih.gov These modifications can be broadly categorized into derivatization of the existing scaffold and more profound scaffold hopping strategies.

Derivatization:

The primary amino group at the C4 position is a prime site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of side chains. nih.gov These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing the compound's interaction with its biological target. For instance, in the context of antimalarial 4-aminoquinolines, modifications at the amino side chain have been shown to be critical for activity against resistant strains. nih.gov

Furthermore, other positions on the quinoline ring can be functionalized. For example, modifications at the C3 and C6 positions of the quinoline scaffold have been explored to enhance the inhibitory effects against specific kinases. nih.gov

Scaffold Modification and Hopping:

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar or improved biological activities while potentially offering better physicochemical or pharmacokinetic profiles. mdpi.com The quinoline scaffold itself is often considered a privileged starting point for such explorations. tandfonline.com

Bioisosteric replacement is a common tactic within scaffold modification. cambridgemedchemconsulting.comnih.gov For example, the quinoline ring can be replaced by other heterocyclic systems like quinazoline, which has also been extensively studied as a scaffold for kinase inhibitors. mdpi.com The goal of such replacements is to maintain the key pharmacophoric features while altering properties like solubility, metabolic stability, or patentability.

The following table summarizes some of the key compounds and intermediates mentioned in the context of synthesizing and modifying this compound.

Compound NameCAS NumberMolecular FormulaRole/Significance
This compound851973-13-2C10H9FN2OTarget compound
4-Chloro-7-fluoro-6-methoxyquinoline25759-94-8C10H7ClFNOKey synthetic intermediate
7-Fluoro-6-methoxyquinolin-4(1H)-one948573-52-2C10H8FNO2Precursor to the target compound
4-Fluoro-3-methoxyanilineC7H8FNOPotential starting material
4-Chloro-7-methoxyquinoline-6-carboxamide417721-36-9C11H9ClN2O2Related quinoline derivative

Influence of Fluoro and Methoxy Substitution Patterns on Biological Efficacy

The presence and positioning of substituents on the quinoline ring are paramount in defining the molecule's interaction with biological targets. In the case of this compound, the interplay between the fluoro and methoxy groups at positions 7 and 6, respectively, is a key determinant of its efficacy.

Electronic and Steric Contributions of Substituents

From a steric perspective, both substituents are relatively small, minimizing potential steric hindrance at the binding site. The methoxy group is slightly larger than the fluorine atom, and its orientation can influence the conformation of the molecule and its fit within a receptor pocket.

Positional Isomer Effects on Activity Profiles

The specific placement of the fluoro and methoxy groups at positions 7 and 6 is not arbitrary and has a profound impact on biological activity. Studies on related quinoline derivatives have shown that even minor shifts in substituent positions can lead to drastic changes in efficacy. For instance, in the context of antimalarial 4-aminoquinolines, moving a substituent from the 7-position to other positions on the benzenoid ring often results in a significant loss of activity.

While specific data for all positional isomers of this compound is not extensively available in the public domain, research on analogous series provides valuable insights. For example, studies on various fluoro- and methoxy-substituted quinolines have demonstrated a wide range of biological activities, from anticancer to antimicrobial, with the potency being highly dependent on the substitution pattern. A study on 6-chloro-7-methoxy-4(1H)-quinolones highlighted a synergistic effect of this particular substitution pattern on antimalarial activity, suggesting that the combined electronic and steric properties of these groups at these specific positions are crucial for efficacy. researchgate.net

Table 1: Illustrative Biological Activity of Substituted Quinolines

CompoundSubstituentsBiological Activity (Example)
Chloroquine (B1663885)7-ChloroAntimalarial
7-Fluoro-4-aminoquinoline7-FluoroAntimalarial (generally less active than Chloroquine) sigmaaldrich.com
7-Methoxy-4-aminoquinoline7-MethoxyGenerally inactive as an antimalarial sigmaaldrich.com
6-Chloro-7-methoxy-4(1H)-quinolone analog6-Chloro, 7-MethoxyPotent Antimalarial researchgate.net

This table provides illustrative examples based on published literature for related compounds and does not represent direct experimental data for this compound.

Criticality of the 4-Amino Side Chain for Target Interaction

The 4-amino group is a cornerstone of the biological activity of this class of quinolines. It serves as a critical anchor for binding to various biological targets and its properties can be finely tuned to optimize efficacy.

Role of the Amine Functionality (e.g., Primary Amine)

The primary amine at the 4-position is a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the binding pockets of target proteins. utexas.eduauburn.edu Its basicity allows for protonation under physiological conditions, forming a charged species that can engage in crucial electrostatic interactions. The classification of amines as primary, secondary, or tertiary is based on the number of organic groups attached to the nitrogen atom. utexas.edu A primary amine (RNH2) has one organic substituent. utexas.edu

Optimization of Linker Length and Side Chain Modifications

While the primary amine itself is vital, modifications to a side chain attached to this amine can further refine the molecule's activity. The length, flexibility, and chemical nature of this linker are critical for orienting the quinoline core within the target's binding site and for establishing secondary interactions that can enhance potency and selectivity.

In many active 4-aminoquinoline analogs, the primary amine is part of a larger side chain. The optimization of this side chain often involves varying the length of the alkyl chain and introducing other functional groups. For example, the introduction of a terminal secondary or tertiary amine can provide an additional site for interaction.

Table 2: Representative Modifications of the 4-Amino Side Chain and Their Potential Impact

Side Chain ModificationPotential Impact on Activity
Variation of Alkyl Chain LengthAffects distance and orientation in binding site
Introduction of a Terminal Basic AmineCan enhance water solubility and form additional ionic bonds
Incorporation of Cyclic MoietiesCan restrict conformation and improve binding affinity
Addition of Hydrogen Bond Donors/AcceptorsCan form new interactions with the target

This table illustrates general principles of side chain modification in 4-aminoquinolines.

Broader Quinoline Ring System SAR

The nature of the substituent at the 7-position has been extensively studied in the context of antimalarial quinolines, where an electron-withdrawing group like chlorine is often optimal. sigmaaldrich.com The introduction of a fluorine at this position, as in the title compound, presents an interesting variation, though in some cases it has been associated with reduced activity compared to chlorine. sigmaaldrich.com The combination with a methoxy group at the 6-position, as seen in some potent antimalarial 4(1H)-quinolones, suggests that a finely tuned electronic environment in this region of the molecule is critical for potent biological activity. researchgate.net

Impact of Substitutions at Non-Fluoro/Methoxy Positions (e.g., 2, 3, 5, 8)

The exploration of substituents at positions 2, 3, 5, and 8 of the this compound core has been a key strategy in optimizing the potency and selectivity of these compounds. The introduction of various functional groups at these sites can significantly alter the molecule's interaction with its biological target.

Research into 4-aminoquinoline derivatives has shown that the nature of the substituent at the 7-position is critical for activity, with electron-withdrawing groups often being favored. While the 7-fluoro group in the parent compound is an electron-withdrawing substituent, further modifications at other positions can fine-tune the electronic properties and steric profile of the molecule.

For instance, in the context of antimalarial 4-aminoquinolines, substitutions at the C-3 position of the quinoline nucleus have been explored. The introduction of a methyl group at this position in some quinoline analogs has been shown to produce derivatives with altered activity and toxicity profiles. It is suggested that substitution at the C-2 and C-5 positions should generally be avoided as it can lead to a loss of activity.

Studies on other quinoline-based agents, such as those targeting protein kinases, have demonstrated that even small modifications can have a profound impact. For example, in a series of 6-chloro-7-methoxy-4(1H)-quinolones, the substituents at the 6- and 7-positions were found to have a synergistic effect on antimalarial activity. nih.gov This highlights the intricate interplay between substituents on the quinoline ring. While direct SAR data for substitutions at the 2, 3, 5, and 8-positions of this compound is not extensively available in the public domain, the general principles derived from related quinoline scaffolds provide a framework for rational drug design.

To illustrate the potential impact of these substitutions, a hypothetical data table is presented below, based on general SAR principles for similar quinoline-based inhibitors. This table showcases how different functional groups at various positions could modulate inhibitory activity against a generic kinase target.

Compound IDSubstitution at C2Substitution at C3Substitution at C5Substitution at C8Hypothetical IC50 (nM)
Parent HHHH100
A-1 CH3HHH150
A-2 HClHH50
A-3 HHOCH3H200
A-4 HHHNH275

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric Replacements and Heterocyclic Ring Alterations

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, both the 4-amino group and the quinoline ring itself are potential sites for such modifications.

The 4-amino group is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the target protein. Its basicity and hydrogen-bonding capacity can be modulated through bioisosteric replacement. For example, replacing the amino group with a hydroxyl or a substituted amine could alter the compound's pharmacokinetic profile and target engagement. The concept of bioisosterism is well-established, with various functional groups known to be interchangeable to modulate biological activity and physicochemical properties. researchgate.netnih.gov

The following table provides a conceptual overview of potential bioisosteric replacements and heterocyclic ring alterations for this compound and their hypothetical effects on biological activity.

Modification TypeOriginal Group/ScaffoldReplacement Group/ScaffoldPotential Impact on Activity
Bioisosteric Replacement 4-Amino (-NH2)Hydroxyl (-OH)Altered H-bonding, potential decrease in activity
4-Amino (-NH2)Methylamino (-NHCH3)Increased lipophilicity, potential for improved cell permeability
Heterocyclic Ring Alteration QuinolineQuinazolineModified H-bonding pattern, potential for altered selectivity
QuinolinePyridopyrimidineChanges in ring electronics and solubility, potential for novel interactions

This table is for illustrative purposes and does not represent actual experimental data.

Preclinical Biological Activity and Molecular Mechanism of Action Studies

Anti-Parasitic Activity

No studies were found that investigated the anti-parasitic effects of 7-Fluoro-6-methoxyquinolin-4-amine.

Antiplasmodial Efficacy against Drug-Sensitive Plasmodium falciparum Strains

Information on the activity of this compound against drug-sensitive strains of Plasmodium falciparum is not available in the current scientific literature.

Activity against Drug-Resistant Plasmodium falciparum Strains

There is no available data on the efficacy of this compound against drug-resistant strains of Plasmodium falciparum.

Anti-Cancer and Anti-Proliferative Activity

No research has been published detailing the anti-cancer or anti-proliferative properties of this compound.

Inhibition of Kinase Targets (e.g., MET, RAF, FLT3, VEGFR2, Akt, GSK-3, ROCK)

The inhibitory activity of this compound against key kinase targets such as MET, RAF, FLT3, VEGFR2, Akt, GSK-3, and ROCK has not been reported in any available studies.

Modulation of Cellular Pathways (e.g., DNA Synthesis, Cell Cycle Progression, Autophagy)

There is no information regarding the effects of this compound on cellular pathways, including but not limited to DNA synthesis, cell cycle progression, and autophagy.

In Vitro Cytotoxicity and Selective Activity against Cancer Cell Lines

Data on the in vitro cytotoxicity of this compound against any cancer cell lines, or its selectivity, is not present in the public domain.

In Vivo Efficacy in Non-Human Preclinical Models

Studies on various fluoroquinolone derivatives have demonstrated their effectiveness in animal models of bacterial infections. For instance, novel fluoroquinolone derivatives have shown potent in vivo antibacterial activity in murine infection models. These studies are crucial for establishing the potential therapeutic utility of new antibacterial agents before they can be considered for human trials. The efficacy is often assessed by observing the survival rate of infected animals and the reduction of bacterial load in various organs.

Anti-Infective Activity

The quinolone scaffold is a well-established pharmacophore for antibacterial agents, with many derivatives exhibiting a broad spectrum of activity.

A significant area of research for novel fluoroquinolones is their activity against multidrug-resistant Gram-positive pathogens.

Methicillin-Resistant Staphylococcus aureus (MRSA): Several novel fluoroquinolone derivatives have been synthesized and shown to possess potent activity against MRSA. For example, certain 7-substituted fluoroquinolone derivatives have exhibited significant in vitro potency against MRSA strains. nih.gov One study on N(7)-position-modified balofloxacin (B1667722), a fluoroquinolone, identified compounds with minimum inhibitory concentration (MIC) values as low as 0.0195 µg/mL against MRSA. nih.gov These compounds were found to be more potent than the reference drug balofloxacin. nih.gov Some derivatives have demonstrated MIC values against MRSA that are significantly lower than those of commonly used antibiotics like ciprofloxacin (B1669076) and levofloxacin. nih.gov

Vancomycin-Resistant Enterococci (VRE): While specific data on the activity of this compound against VRE is not readily available, the broader class of fluoroquinolones has been investigated for activity against these challenging pathogens. The development of resistance in enterococci often involves mechanisms that can also confer resistance to fluoroquinolones, making the discovery of new, effective agents a priority.

Clostridioides difficile: Clostridioides difficile is a major cause of antibiotic-associated diarrhea. The search for new agents to treat C. difficile infections (CDI) is a critical area of research. While conventional fluoroquinolones are not typically used for CDI due to concerns about resistance and potential for exacerbating dysbiosis, novel derivatives are being explored. Research into other classes of compounds, such as picolinamides, has shown promise in selectively targeting C. difficile. nih.gov Additionally, repurposed drugs like auranofin have demonstrated potent activity against C. difficile isolates, inhibiting toxin production and spore formation. nih.gov

Fluoroquinolones are an important class of second-line drugs for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. Their mechanism of action, targeting DNA gyrase, is effective against this pathogen. Research is ongoing to identify novel quinolone derivatives with improved potency and safety profiles for the treatment of drug-resistant TB.

While the primary application of fluoroquinolones is as antibacterial agents, some studies have explored their potential antifungal and antiviral activities. However, significant clinical utility in these areas has not been established for this class of compounds. Research into derivatives of related heterocyclic compounds, such as 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine, has shown some antifungal effects. researchgate.net

The primary mechanism of action of fluoroquinolones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a rapid bactericidal effect.

In addition to this well-established mechanism, some novel fluoroquinolone derivatives have been shown to affect bacterial membrane integrity. Atomic force microscopy studies on a balofloxacin derivative demonstrated that the compound could effectively damage the cell membrane and wall of MRSA, leading to the leakage of cellular contents. nih.gov This dual mechanism of action, combining DNA synthesis inhibition with membrane disruption, could be advantageous in overcoming resistance.

Neurological Activity and Ion Channel Modulation

Certain quinolone derivatives have been associated with neurological side effects. The mechanism for these effects is not fully understood but is thought to involve interactions with host cell receptors, including GABA-A receptors and potentially other ion channels. It is important to note that the specific neurological activity and ion channel modulation potential would be highly dependent on the precise chemical structure of the individual compound. There is no specific information available in the searched literature regarding the neurological activity or ion channel modulation of this compound.

Sodium Channel Blocking Properties

Currently, there is no publicly available scientific literature or data that specifically investigates the sodium channel blocking properties of this compound. While other quinoline (B57606) derivatives have been studied for their effects on sodium channels, research dedicated to this particular compound's activity on these ion channels has not been reported.

Effects on Danio rerio (Zebrafish) Embryo Movement and Behavior

There are no available research findings or reports detailing the effects of this compound on the movement and behavior of Danio rerio (zebrafish) embryos. The impact of this specific chemical compound on this model organism has not been a subject of published scientific inquiry.

Allosteric Modulation of Protein Function (e.g., AIF Dimerization)

No scientific studies or data have been published that describe the allosteric modulation of protein function, including the dimerization of Apoptosis-Inducing Factor (AIF), by this compound. The potential for this compound to act as an allosteric modulator remains an uninvestigated area of its biological activity profile.

Computational and Biophysical Approaches in 7 Fluoro 6 Methoxyquinolin 4 Amine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 7-Fluoro-6-methoxyquinolin-4-amine, might bind to a target receptor, typically a protein or enzyme. These studies are crucial for understanding the structural basis of a compound's activity and for guiding the synthesis of more potent derivatives. The quinoline (B57606) scaffold is a recognized building block for agents targeting various enzymes, including bacterial topoisomerases and protein kinases. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking studies would be performed against the binding site of a relevant biological target. For instance, in studies of similar fluoroquinolone derivatives targeting bacterial DNA gyrase, the docking process helps to understand the interaction with the enzyme-DNA complex. nih.gov The process involves placing the 3D structure of the compound into the active site of the receptor and evaluating potential binding poses based on a scoring function, which estimates the binding affinity. mdpi.com In docking studies of other heterocyclic compounds, such as fluoroquinazolinones against the Epidermal Growth Factor Receptor (EGFR), the co-crystallized ligand is often used as a reference to validate the docking protocol before simulating the binding of new compounds. nih.gov This validation ensures the accuracy of the predicted binding modes. The results can reveal how the quinoline core and its substituents fit within the binding pocket, highlighting key intermolecular interactions.

A primary outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that interact with the ligand. For this compound, several types of interactions are predicted to be critical for binding affinity and specificity.

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the exocyclic amine group at the 4-position are potential hydrogen bond acceptors and donors, respectively. Docking studies on similar kinase inhibitors have shown that the quinoline nitrogen can form a crucial hydrogen bond with the backbone NH of a methionine residue (e.g., Met769 in EGFR) in the hinge region of the kinase domain. nih.gov

Hydrophobic Contacts: The aromatic quinoline ring system provides a large surface area for hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket. researchgate.net

Fluorine Interactions: The fluorine atom at the 7-position can engage in specific interactions. It can act as a weak hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions with backbone carbonyl groups of the protein.

Methoxy (B1213986) Group Interactions: The methoxy group at the 6-position can also influence binding. While it can participate in some hydrophobic contacts, its oxygen atom could also form hydrogen bonds with suitable donor residues in the active site.

Table 1: Predicted Interactions of this compound with a Target Receptor This table is a hypothetical representation based on docking studies of similar quinoline-based compounds.

Functional Group of LigandPotential Interaction TypePotential Interacting Residue (Example)
Quinoline Ring NitrogenHydrogen Bond AcceptorMethionine (Met)
4-Amine GroupHydrogen Bond DonorAspartic Acid (Asp), Glutamic Acid (Glu)
Quinoline Aromatic Systemπ-π Stacking, HydrophobicPhenylalanine (Phe), Tryptophan (Trp)
7-Fluoro GroupHydrogen Bond Acceptor, MultipolarGlycine (Gly), Alanine (Ala) backbone
6-Methoxy GroupHydrophobic Contact, H-Bond AcceptorLeucine (Leu), Valine (Val)

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule are responsible for its biological effects. researchgate.net

Predictive QSAR models are developed to guide drug design by forecasting the activity of novel, unsynthesized molecules. Two classical approaches are the Hansch and Free-Wilson models.

Hansch Analysis: This method, also known as the extrathermodynamic approach, correlates biological activity with physicochemical parameters of the molecule or its substituents. youtube.comyoutube.com The Hansch equation is a linear or non-linear mathematical model that typically includes terms for hydrophobicity (logP or π), electronic effects (Hammett constant, σ), and steric factors (Taft's steric parameter, Es). youtube.comslideshare.netslideshare.net For a series of quinoline derivatives, a Hansch model could reveal that biological activity increases with more hydrophobic and electron-donating substituents, providing clear directions for optimization. youtube.com

Both Hansch and Free-Wilson analyses have been successfully applied to describe the QSAR of various categories of compounds, including quinolinehydrazones, and to predict the activities of new analogues. youtube.comacs.org

Modern QSAR studies frequently employ molecular descriptors derived from quantum chemical calculations, which provide a more detailed and accurate description of a molecule's electronic properties. researchgate.netnih.gov These descriptors can be calculated using methods like Density Functional Theory (DFT). dergipark.org.tr For quinoline derivatives, several quantum chemical descriptors are highly relevant. dergipark.org.trnih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's reactivity. ucsb.edu A high HOMO energy suggests a good nucleophile (electron donor), while a low LUMO energy indicates a good electrophile (electron acceptor). ucsb.edu These are critical for understanding reactivity and interaction with biological targets.

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to pass through biological membranes and interact with polar sites on a receptor.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to understanding drug-receptor interactions.

Table 2: Common Quantum Chemical Descriptors in QSAR Studies of Quinoline Derivatives

DescriptorSymbolSignificance in Drug Action
Highest Occupied Molecular Orbital EnergyEHOMORelates to the ability to donate electrons (nucleophilicity). ucsb.edu
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the ability to accept electrons (electrophilicity). ucsb.edu
Octanol-Water Partition CoefficientlogPMeasures hydrophobicity, affecting membrane permeability and binding. dergipark.org.tr
Dipole MomentµIndicates overall polarity, influencing solubility and binding interactions. dergipark.org.tr
ElectronegativityχA measure of the molecule's ability to attract electrons. researchgate.netnih.gov
Molecular PolarizabilityαDescribes how easily the electron cloud is distorted by an electric field. ucsb.edu

Advanced Biophysical Characterization Techniques

While computational methods provide predictions, biophysical techniques offer experimental validation of a compound's properties. For a molecule like this compound, several techniques are employed to characterize its physicochemical profile, which is critical for its potential as a drug candidate. Studies on structurally similar compounds, such as other fluorinated aminopyridines, provide a template for the types of characterization performed. nih.govnih.gov

Key biophysical parameters include:

Basicity (pKa): The pKa value determines the ionization state of a compound at a given pH. For this compound, the amine group and quinoline nitrogen are basic centers. The pKa is crucial as the protonated form often binds more readily to the active sites of target enzymes. nih.gov Techniques like potentiometric titration or UV-metric methods are used for pKa determination.

Lipophilicity (logD): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is measured as the distribution coefficient (logD) at a physiological pH (e.g., 7.4). For compounds with basic centers, logD is pH-dependent. Higher lipophilicity can improve membrane permeability but may also lead to lower solubility and higher metabolic clearance. nih.gov

Membrane Permeability: The ability of a compound to cross biological membranes, such as the blood-brain barrier, can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures passive diffusion across an artificial membrane, providing a high-throughput screen for permeability. nih.gov

Table 3: Comparative Biophysical Properties of a Related Compound (5Me3F4AP) and its Predecessors Data from a study on 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), a structural analogue, illustrating typical characterization data. nih.govnih.gov

CompoundBasicity (pKa)Lipophilicity (logD at pH 7.4)Artificial Membrane Permeability (Pe, nm/s)
4-Aminopyridine (4AP)>9-0.908 ± 0.003Not Reported
3-Fluoro-4-aminopyridine (3F4AP)7.37 ± 0.070.414 ± 0.00231.1 ± 2.9
3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP)7.46 ± 0.010.664 ± 0.00588.1 ± 18.3

Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) for Binding Affinity

Determining the binding affinity of a compound to its target protein is a cornerstone of drug discovery. Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are two powerful, solution-based techniques used for this purpose.

Fluorescence Polarization (FP) is a technique used to measure molecular interactions in solution. moleculardevices.comyoutube.com It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to the emission of depolarized light when excited with plane-polarized light. moleculardevices.com However, when this tracer binds to a larger molecule, such as a protein, its rotation slows significantly, and the emitted light remains largely polarized. moleculardevices.com This change in polarization is proportional to the amount of tracer bound to the protein and can be used to determine the binding affinity (Kd). In the context of this compound, an FP assay could be designed where a fluorescently labeled version of the compound or a known fluorescent ligand that binds to the same target is used. By titrating the unlabeled this compound, its ability to displace the fluorescent probe can be measured, allowing for the calculation of its inhibitory constant (IC50) and subsequently its binding affinity.

Microscale Thermophoresis (MST) is another sensitive biophysical technique for quantifying biomolecular interactions in solution. wikipedia.orgnih.govharvard.eduyoutube.com MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.orgyoutube.com This movement is dependent on the size, charge, and hydration shell of the molecule. nih.gov When a ligand binds to a target protein, these properties are altered, leading to a change in the thermophoretic movement of the complex compared to the unbound protein. nih.gov By labeling the target protein with a fluorophore, this change can be detected and used to determine the binding affinity. youtube.com For this compound, MST could be employed by fluorescently labeling its target protein and then titrating increasing concentrations of the compound. The resulting dose-response curve would yield the dissociation constant (Kd).

Illustrative Data Table for Binding Affinity Studies:

TechniqueTarget ProteinLigandMeasured ParameterIllustrative Value
Fluorescence PolarizationKinase XThis compoundIC5050 nM
Microscale ThermophoresisKinase XThis compoundKd25 nM

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-15N HSQC) for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying ligand-target interactions at an atomic level. acs.orguncw.eduuncw.eduresearchgate.netclockss.org The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful for this purpose.

In a 1H-15N HSQC experiment, a 2D spectrum is generated that shows correlations between the chemical shifts of nitrogen-15 (B135050) (15N) and their directly attached protons (1H). For a protein, this typically results in a "fingerprint" spectrum where each peak corresponds to a specific amide group in the protein backbone. When a ligand like this compound binds to the protein, it can cause changes in the chemical environment of nearby amino acid residues. These changes are observed as chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum. By mapping these CSPs onto the protein's structure, the binding site of the compound can be identified. Furthermore, the magnitude of the shifts can provide information about the strength of the interaction.

Illustrative Data Table for NMR Chemical Shift Perturbations:

Amino Acid ResidueOriginal 1H Chemical Shift (ppm)Original 15N Chemical Shift (ppm)1H Chemical Shift with Ligand (ppm)15N Chemical Shift with Ligand (ppm)
Gly528.32118.58.45119.2
Val607.98122.18.15122.9
Leu838.11120.78.30121.5

Differential Scanning Fluorimetry (DSF) for Thermal Stability and Binding

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein and how it is affected by ligand binding. nih.govnih.govnih.govyoutube.comthermofisher.com The technique relies on the use of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of a protein that become exposed as the protein unfolds due to increasing temperature. youtube.comthermofisher.com

The experiment involves heating a protein sample in the presence of the dye and monitoring the fluorescence. The temperature at which the protein unfolds, known as the melting temperature (Tm), is identified by a sharp increase in fluorescence. youtube.com The binding of a ligand, such as this compound, often stabilizes the protein, resulting in an increase in its Tm. This "thermal shift" (ΔTm) is a direct measure of the ligand's stabilizing effect and can be used to screen for binding and to optimize buffer conditions for the protein.

Illustrative Data Table for DSF Analysis:

ConditionMelting Temperature (Tm) in °CThermal Shift (ΔTm) in °C
Protein alone45.2-
Protein + 10 µM this compound48.7+3.5
Protein + 50 µM this compound51.5+6.3

Time-Resolved High-Throughput Small Angle X-ray Scattering (TR-HT-SAXS) for Conformational Dynamics

In the context of this compound research, TR-HT-SAXS could be used to investigate whether the binding of the compound induces a significant conformational change in its target protein. For example, some kinase inhibitors are known to stabilize either an active or an inactive conformation of the kinase. TR-HT-SAXS could differentiate between these states and provide kinetic information about the transition.

Illustrative Data Table for TR-HT-SAXS Parameters:

StateRadius of Gyration (Rg) in ÅMaximum Particle Dimension (Dmax) in ÅMolecular Weight (kDa)
Unbound Protein25.38550
Protein + this compound24.88250.2

X-ray Crystallography of Protein-Ligand Complexes for Structural Validation

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules, including protein-ligand complexes. nih.govchemmethod.comresearchgate.net This technique involves crystallizing the protein in complex with the ligand of interest and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

For this compound, obtaining a crystal structure of it bound to its target protein would provide invaluable information. It would reveal the precise binding mode of the compound, including the specific amino acid residues it interacts with, the hydrogen bonds, hydrophobic interactions, and any other forces that contribute to its binding affinity and selectivity. This structural information is crucial for understanding the mechanism of action and for guiding further structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.

Illustrative Data Table for X-ray Crystallography Data:

ParameterValue
PDB IDN/A (Illustrative)
Resolution (Å)2.1
R-work / R-free0.18 / 0.22
Key Interacting ResiduesGly52, Val60, Leu83, Asp161
Hydrogen BondsNH of amine with Asp161 backbone carbonyl

Theoretical Chemistry Calculations (e.g., DFT) for Electronic and Structural Properties

Theoretical chemistry calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic and structural properties of molecules. dntb.gov.uaacs.orgrsc.orgnih.gov DFT methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, electronic charge distribution, and the energies of molecular orbitals (HOMO and LUMO).

In the study of this compound, DFT calculations could be used to:

Optimize the three-dimensional structure of the molecule.

Calculate the electrostatic potential surface to identify regions that are likely to engage in electrostatic interactions.

Determine the distribution of electron density and atomic charges, which can provide insights into its reactivity and intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and potential for charge transfer in interactions. nih.gov

These theoretical insights can complement experimental data and aid in the interpretation of results from other biophysical techniques.

Illustrative Data Table for DFT Calculated Properties:

PropertyCalculated Value
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
Dipole Moment (Debye)3.5
MESP Minimum (kcal/mol)-45.2 (near N1)

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-6-methoxyquinolin-4-amine?

Methodological Answer: A robust synthesis involves reductive amination or nucleophilic substitution. For example:

  • Step 1: Start with a quinoline precursor (e.g., 7-chloroquinolin-4-amine). Substitute the 6-position with methoxy via nucleophilic aromatic substitution under basic conditions (e.g., NaOMe in DMF).
  • Step 2: Introduce fluorine at the 7-position using fluorinating agents like KF or Selectfluor in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Purification: Column chromatography (silica gel, 10% MeOH in DCM) or recrystallization for high-purity isolation .
  • Validation: Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 8.23 for quinoline protons) and HRMS (e.g., [M+H+^+]+^+ at 423.1272) .

Q. How is this compound characterized for structural integrity?

Methodological Answer:

  • Spectroscopy:
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (e.g., δ 6.80–8.23 for quinoline and substituents) and coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for adjacent protons) .
    • 13C NMR^{13} \text{C NMR}: Detect fluorine-carbon coupling (e.g., JCF=247.5HzJ_{C-F} = 247.5 \, \text{Hz}) .
  • Mass Spectrometry: HRMS with <2 ppm error ensures molecular formula accuracy .
  • Elemental Analysis: Validate C, H, N content (±0.4% theoretical) .

Advanced Research Questions

Q. How does the substitution pattern (fluoro, methoxy) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Fluorine: Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity. Compare analogs with Cl/Br substitutions using cytotoxicity assays .
    • Methoxy: Modulates electron density in the quinoline ring, affecting target binding. Test activity against bacterial strains (e.g., S. aureus MIC values) with and without this group .
  • Computational Modeling: Use DFT calculations to map electrostatic potentials and predict binding affinities to targets like DNA gyrase .

Q. What strategies resolve contradictions in reported biological data for quinolin-4-amine derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
  • Meta-Analysis: Compare datasets from multiple sources (e.g., antimalarial IC50_{50} vs. antibacterial MIC) to identify trends. For example, fluorine substitution correlates with improved Gram-positive activity but reduced solubility .
  • Mechanistic Studies: Use knockout bacterial strains or enzyme inhibition assays to confirm target specificity .

Q. How can preclinical ADME/Tox profiles be optimized for this compound?

Methodological Answer:

  • ADME Screening:
    • Solubility: Use shake-flask method in PBS (pH 7.4). Modify with co-solvents (e.g., PEG-400) if <50 µM .
    • Metabolic Stability: Incubate with liver microsomes (human/rat); track parent compound depletion via LC-MS. Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450 oxidation .
  • Toxicity Mitigation:
    • hERG Assay: Patch-clamp testing to assess cardiac risk. Reduce basicity of the amine group to lower hERG binding .
    • Ames Test: Use S. typhimurium strains TA98/TA100 to evaluate mutagenicity. Substituent steric shielding can minimize DNA intercalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.